molecular formula C10H16O3 B3021240 Ethyl 3-formylcyclohexane-1-carboxylate CAS No. 40582-99-8

Ethyl 3-formylcyclohexane-1-carboxylate

Cat. No.: B3021240
CAS No.: 40582-99-8
M. Wt: 184.23 g/mol
InChI Key: IDXVHCVIZRQSRA-UHFFFAOYSA-N
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Description

Ethyl 3-formylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring both a formyl group and an ethyl ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-formylcyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the formylation of ethyl cyclohexane-1-carboxylate. This can be achieved using Vilsmeier-Haack reaction conditions, where ethyl cyclohexane-1-carboxylate reacts with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 3-position of the cyclohexane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 3-carboxycyclohexane-1-carboxylic acid.

    Reduction: Ethyl 3-hydroxymethylcyclohexane-1-carboxylate.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-formylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 3-formylcyclohexane-1-carboxylate depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating nucleophilic addition or substitution reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-formylcyclohexane-1-carboxylate can be compared with other similar compounds such as:

    Ethyl cyclohexane-1-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Cyclohexane-1,3-dicarboxylic acid: Contains two carboxylic acid groups instead of a formyl and an ester group, leading to different reactivity and applications.

    3-formylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

This compound stands out due to its unique combination of functional groups, making it versatile for various synthetic and research applications.

Properties

IUPAC Name

ethyl 3-formylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXVHCVIZRQSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390688
Record name Ethyl 3-formylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40582-99-8
Record name Ethyl 3-formylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-formylcyclohexane-1-carboxylate
Reactant of Route 2
Ethyl 3-formylcyclohexane-1-carboxylate
Reactant of Route 3
Ethyl 3-formylcyclohexane-1-carboxylate
Reactant of Route 4
Ethyl 3-formylcyclohexane-1-carboxylate
Reactant of Route 5
Ethyl 3-formylcyclohexane-1-carboxylate
Reactant of Route 6
Ethyl 3-formylcyclohexane-1-carboxylate

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